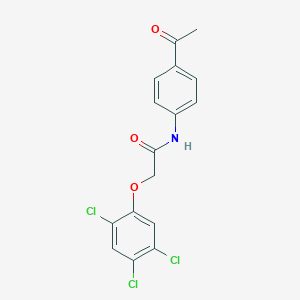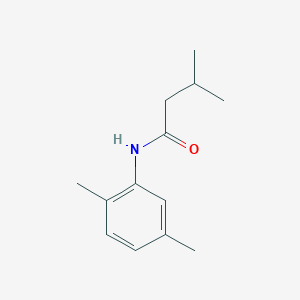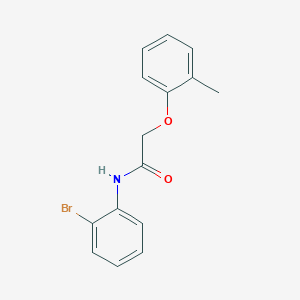
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is a complex organophosphorus compound It features a unique structure with two bromophenyl groups and two diphenyl groups attached to a diaza-diphosphacyclooctane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane typically involves the reaction of 4-bromobenzaldehyde with diphenylphosphine and a suitable nitrogen source under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like toluene or THF. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phosphorus atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
科学研究应用
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: Its potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
作用机制
The mechanism of action of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
相似化合物的比较
Similar Compounds
- 1,5-Bis(4-chlorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
- 1,5-Bis(4-methylphenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
- 1,5-Bis(4-fluorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
Uniqueness
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is unique due to the presence of bromine atoms, which can participate in various substitution reactions, making it a versatile intermediate for further functionalization.
属性
分子式 |
C28H26Br2N2P2 |
|---|---|
分子量 |
612.3g/mol |
IUPAC 名称 |
1,5-bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane |
InChI |
InChI=1S/C28H26Br2N2P2/c29-23-11-15-25(16-12-23)31-19-33(27-7-3-1-4-8-27)20-32(26-17-13-24(30)14-18-26)22-34(21-31)28-9-5-2-6-10-28/h1-18H,19-22H2 |
InChI 键 |
FPHCXOIDHDDRRV-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
规范 SMILES |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)
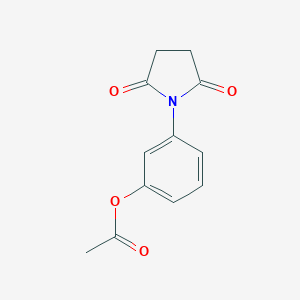
![4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B377401.png)
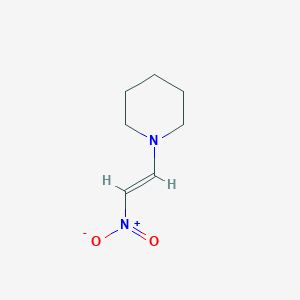
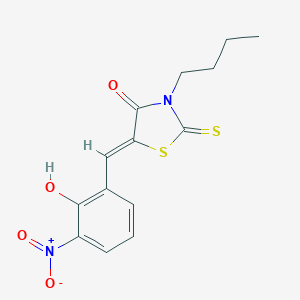
![1-[(4-Butylphenyl)amino]-4-(methylamino)anthracene-9,10-dione](/img/structure/B377407.png)
![2-{[4-(diethylamino)phenyl]imino}-3-oxo-N,3-diphenylpropanamide](/img/structure/B377408.png)
